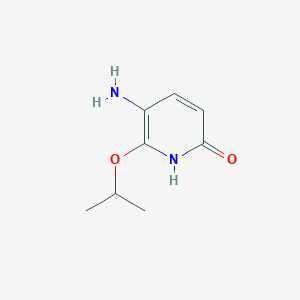

5-Amino-6-(propan-2-yloxy)pyridin-2-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-amino-6-propan-2-yloxy-1H-pyridin-2-one |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)12-8-6(9)3-4-7(11)10-8/h3-5H,9H2,1-2H3,(H,10,11) |

InChI Key |

ABWASCXWCUJIMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=O)N1)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Amino 6 Propan 2 Yloxy Pyridin 2 Ol

Retrosynthetic Analysis and Strategic Disconnections of the Target Molecule

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For 5-Amino-6-(propan-2-yloxy)pyridin-2-OL, several strategic disconnections can be proposed, primarily targeting the carbon-nitrogen and carbon-oxygen bonds of the substituents, as well as the pyridine (B92270) core itself.

Two primary retrosynthetic strategies emerge from this analysis:

Strategy A: Sequential Functionalization of a Pre-formed Pyridine Ring. This is a common approach that relies on the regioselective introduction of functional groups onto a pyridin-2-ol or a related pyridine precursor. The key disconnections are:

C5–NH₂ Bond: This disconnection points to a precursor such as a 5-nitropyridine derivative. The amino group can be installed via the reduction of a nitro group, a well-established and reliable transformation.

C6–O Bond: Disconnecting the isopropoxy ether linkage suggests a nucleophilic substitution reaction, specifically a Williamson ether synthesis, between a 6-halopyridin-2-ol derivative and an isopropoxide source.

Strategy B: De Novo Pyridine Ring Synthesis. This approach involves constructing the substituted pyridine core from acyclic precursors. This can be advantageous for establishing the desired substitution pattern from the outset, often through multicomponent reactions. researchgate.netresearchgate.net The disconnections would break the pyridine ring into fragments that can be reassembled, for instance, through a [2+2+2] cycloaddition or a Hantzsch-type synthesis. researchgate.netmdpi.com

These strategies offer different advantages regarding convergence, availability of starting materials, and control of regioselectivity.

| Disconnection Strategy | Key Precursors | Key Reactions | Potential Challenges |

| Strategy A (Sequential Functionalization) | Pyridin-2-ol, 6-Chloropyridin-2-ol | Nitration, Etherification (Williamson), Nitro Reduction | Regiocontrol during nitration, harsh reaction conditions. |

| Strategy B (De Novo Synthesis) | Acyclic ketones, nitriles, alkynes | Multicomponent Reactions, Cycloadditions | Availability of suitably functionalized acyclic precursors, regioselectivity in the cyclization step. |

Innovative Approaches to Pyridine Core Construction

While functionalizing a pre-existing ring is common, building the pyridine core de novo offers a high degree of flexibility and can provide access to complex substitution patterns in a single step. rsc.orgnih.gov Transition-metal-catalyzed cycloaddition reactions are particularly powerful in this regard. The [2+2+2] cycloaddition of alkynes and nitriles, for example, is a fascinating tool for assembling pyridines with good control over the substitution pattern. researchgate.net Similarly, multicomponent reactions (MCRs), which combine three or more reactants in a single pot, can generate highly substituted pyridines efficiently, often aligning with the principles of green chemistry. researchgate.netrasayanjournal.co.in

Achieving the desired 2, 5, 6-substitution pattern on a pre-formed pyridine ring is challenging due to the inherent electronic properties of the heterocycle. nih.gov The pyridine ring is electron-deficient, which generally favors nucleophilic substitution at the C2 and C4 positions and makes electrophilic substitution difficult, typically requiring harsh conditions and directing it to the C3 position. nih.gov

To synthesize this compound, a plausible route starting from 2,6-dihydroxypyridine (B1200036) could involve the following regioselective steps:

Selective Alkoxylation: Differentiating between the two hydroxyl groups is the first challenge. One might be selectively protected, followed by conversion of the other to a better leaving group (e.g., a triflate) to facilitate nucleophilic substitution with isopropoxide.

Nitration: Introduction of a nitro group at the C5 position would be the next step. The directing effects of the existing hydroxyl and isopropoxy groups would need to be carefully considered to achieve the desired regioselectivity.

Reduction: The final step would be the reduction of the C5-nitro group to the target amine.

Modern C-H functionalization techniques offer a more direct and atom-economical approach, bypassing the need for pre-functionalized substrates. rsc.orgresearchgate.netnih.gov While still a developing field for pyridines, transition-metal-catalyzed reactions could potentially enable the direct and selective installation of amino or alkoxy groups at specific C-H bonds, guided by directing groups. researchgate.net

The introduction of the amino and isopropoxy groups are key transformations in the synthesis of the target molecule.

Selective Amination: The most common method for introducing an amino group at the C5 position is through the reduction of a 5-nitropyridine precursor. This can be achieved with high efficiency using various reagents.

| Amination Method | Reagent/Catalyst | Typical Conditions | Advantages |

| Nitro Group Reduction | H₂, Pd/C | Ethanol (B145695) or Methanol, Room Temp. | High yield, clean reaction, atmospheric pressure possible. |

| Nitro Group Reduction | SnCl₂·2H₂O | HCl, Ethanol | Effective for substrates sensitive to catalytic hydrogenation. |

| Buchwald-Hartwig Amination | Pd catalyst, ligand (e.g., BINAP) | From a 5-halopyridine precursor | Broad scope, good functional group tolerance. nih.gov |

Selective Alkoxylation: The isopropoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring bearing a suitable leaving group (e.g., Cl, Br) at the C6 position. The Williamson ether synthesis is the classic approach, where sodium or potassium isopropoxide is used as the nucleophile. The efficiency of this reaction can be enhanced by using phase-transfer catalysts.

Catalytic Methods in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis, offering milder reaction conditions, higher selectivity, and reduced waste. biosynce.com Several steps in the synthesis of the target compound can be significantly improved through the use of catalysts.

Catalytic Hydrogenation: The reduction of the 5-nitro precursor to the 5-amino group is most efficiently and cleanly performed by catalytic hydrogenation over palladium, platinum, or nickel catalysts. vulcanchem.com

Cross-Coupling Catalysis: If building the molecule from halogenated precursors, palladium-catalyzed cross-coupling reactions are indispensable. For instance, Buchwald-Hartwig amination allows for the formation of the C5-N bond from a 5-bromopyridine derivative. nih.gov Similarly, copper- or palladium-catalyzed methods can be used for the C6-O ether bond formation.

Pyridine Core Synthesis: The de novo synthesis of the pyridine ring itself is often a catalytic process. Zeolite catalysts can be used in the condensation of simple molecules like ethanol, formaldehyde, and ammonia (B1221849) to form the pyridine core. nih.gov Transition metals like cobalt and rhodium are crucial for catalyzing [2+2+2] cycloadditions to construct the ring. researchgate.netnih.gov

Green Chemistry Principles Applied to Compound Synthesis

Applying green chemistry principles to pharmaceutical synthesis is crucial for minimizing environmental impact and improving process safety and efficiency. rasayanjournal.co.innih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Multicomponent reactions for the de novo synthesis of the pyridine ring are highly atom-economical as they incorporate most of the atoms from the reactants into the final product. researchgate.net

Use of Catalysis: As discussed above, using catalytic reagents in place of stoichiometric ones minimizes waste. For example, catalytic hydrogenation for nitro reduction is far greener than using stoichiometric reducing metals like tin or iron. rsc.org

Safer Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key goal. researchgate.netbiosynce.com Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. rasayanjournal.co.innih.govresearchgate.net For instance, a one-pot, four-component reaction to produce novel pyridines has been reported to proceed in minutes under microwave irradiation with excellent yields, compared to hours using conventional heating. nih.govresearchgate.net

| Green Chemistry Principle | Application to Synthesis | Example |

| Prevention | Choose synthetic routes that minimize waste. | Using catalytic methods over stoichiometric reagents. rsc.org |

| Atom Economy | Maximize the incorporation of starting materials into the product. | Employing multicomponent reactions for pyridine core construction. researchgate.net |

| Catalysis | Use catalysts to increase reaction efficiency and reduce energy input. | Pd/C for nitro reduction; Rh-catalysis for cycloadditions. vulcanchem.comnih.gov |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. | Utilizing microwave-assisted synthesis to shorten reaction times. nih.gov |

| Safer Solvents | Avoid using hazardous solvents. | Using water or ethanol as a reaction medium. researchgate.net |

Synthesis of Isotopic and Stereochemical Probes for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and for use in metabolic (ADMET) studies. nih.govchemrxiv.org The synthesis of labeled this compound can provide crucial insights.

Isotopic Labeling:

¹⁵N-Labeling: The nitrogen atom in the pyridine ring can be replaced with its ¹⁵N isotope. A powerful modern method involves the ring-opening of a ¹⁴N-pyridine derivative to a Zincke imine intermediate, followed by ring-closure with an isotopic nitrogen source like ¹⁵NH₄Cl. nih.govchemrxiv.org This method has been shown to be effective for a wide range of substituted pyridines, often achieving >95% isotope incorporation. nih.govchemrxiv.org The C5-amino group could also be labeled using a ¹⁵N-labeled aminating agent.

²H (Deuterium) Labeling: Deuterium (B1214612) can be incorporated at various positions. The methyl groups of the isopropoxy moiety can be deuterated by starting the synthesis with commercially available deuterated isopropanol. The aromatic protons on the pyridine ring could potentially be exchanged for deuterium under specific acidic or basic conditions or introduced during the ring-opening/ring-closing sequence. nih.gov

¹³C-Labeling: Specific carbon atoms can be replaced with ¹³C by starting with ¹³C-labeled acyclic precursors in a de novo synthesis strategy.

Stereochemical Probes: The target molecule, this compound, is achiral. Therefore, stereochemical probes are not relevant to the structure of the final compound itself. However, they could be employed to study the mechanism of its synthesis if a catalytic step involved a chiral catalyst or intermediate. For example, if an asymmetric catalytic method were developed to construct a related chiral pyridine, the use of chiral ligands and the analysis of the product's enantiomeric excess would provide detailed information about the transition state of the stereodetermining step. numberanalytics.com

| Isotopic Label | Position | Synthetic Precursor | Analytical Application |

| ¹⁵N | Pyridine Ring Nitrogen (N1) | ¹⁵NH₄Cl (via Zincke imine) nih.govchemrxiv.org | ¹⁵N NMR, Mass Spectrometry |

| ¹⁵N | Amino Group (C5-NH₂) | ¹⁵N-labeled azide (B81097) or ammonia source | ¹⁵N NMR, Mass Spectrometry |

| ²H (D) | Isopropoxy Group | Propan-2-d₈-ol | ¹H NMR (signal disappearance), ²H NMR, Mass Spectrometry |

| ¹³C | Pyridine Backbone | ¹³C-labeled acyclic precursors (e.g., ketones, nitriles) | ¹³C NMR |

Structural Modifications and Derivatization Strategies of 5 Amino 6 Propan 2 Yloxy Pyridin 2 Ol Analogues

Rational Design Principles for Novel Structural Analogues

The design of new analogues of 5-Amino-6-(propan-2-yloxy)pyridin-2-OL is predicated on rational design principles to optimize its properties. A primary approach involves SAR studies, where systematic modifications of the core structure help to identify key structural features responsible for desired characteristics.

Bioisosterism is a fundamental strategy in this process, involving the replacement of specific functional groups with others that have similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. nih.govu-tokyo.ac.jpdrughunter.com For the parent compound, this could involve replacing the isopropoxy group with other ethers or alkyl groups, substituting the hydroxyl group with bioisosteres like a thiol or an amino group, or even modifying the pyridine (B92270) ring itself by replacing a carbon atom with nitrogen to form a pyrimidine (B1678525) derivative. nih.govdrugdesign.org Computational modeling and docking studies can further guide these modifications by predicting how analogues will interact with biological targets, thereby prioritizing the synthesis of the most promising compounds. nih.govresearchgate.net

Directed Functional Group Interconversions on the Pyridine Scaffold

The pyridine scaffold of this compound, with its inherent electron density and substituent activation, allows for various functional group interconversions.

Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms (Cl, Br, I) onto the pyridine ring, typically at the position ortho or para to the activating amino and hydroxyl groups. These halogenated intermediates serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Nitration: Under controlled conditions, the pyridine ring can be nitrated. The resulting nitro group can then be reduced to an amino group, providing access to diaminopyridine derivatives, or it can be used in nucleophilic aromatic substitution reactions.

Modification of the 2-OL Group: The hydroxyl group can be converted into other functionalities. For instance, O-alkylation can yield a variety of ether analogues, while acylation can produce esters. It can also be converted to a triflate, which is an excellent leaving group for cross-coupling reactions.

Advanced Transformations at the Amino Group

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form a diverse library of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Alkylation and Arylation: Direct N-alkylation or N-arylation can introduce various substituents, although controlling the degree of substitution can be challenging. Reductive amination, a reaction between the amino group and an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing mono- and di-alkylated amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. rsc.org These functional groups can introduce new hydrogen bonding patterns.

Condensation Reactions: The amino group can condense with aldehydes or ketones to form imines (Schiff bases), which can be stable or serve as intermediates for further reactions. nih.gov

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide (-NHCOR) | Increases steric bulk, modulates H-bonding |

| Sulfonylation | Sulfonyl Halides | Sulfonamide (-NHSO₂R) | Introduces acidic proton, alters electronics |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine (-NHR, -NR₂) | Increases basicity and lipophilicity |

| Urea Formation | Isocyanates | Urea (-NHCONHR) | Adds H-bond donors/acceptors |

| Thiourea Formation | Isothiocyanates | Thiourea (-NHCSNHR) | Adds H-bond donors/acceptors, alters geometry |

Systematic Variations of the Isopropoxy Substituent

The 6-isopropoxy group is a key modulator of lipophilicity and steric profile. Systematic variation of this substituent is a classic medicinal chemistry strategy to probe its influence on biological activity and pharmacokinetic properties.

Alkoxy Chain Variation: The isopropoxy group can be replaced by a range of other alkoxy groups. This is typically achieved by O-alkylation of the corresponding 6-hydroxy precursor with different alkyl halides. Variations can include linear chains (methoxy, ethoxy, butoxy), branched chains (isobutoxy, sec-butoxy), cyclic systems (cyclopentyloxy, cyclohexyloxy), and aralkyl groups (benzyloxy). These changes allow for fine-tuning of lipophilicity and steric interactions.

Bioisosteric Replacement: The ether oxygen can be replaced with other atoms or groups to create bioisosteres. cambridgemedchemconsulting.com For example, replacing the oxygen with sulfur would yield a thioether, which has a different bond angle and lipophilicity. The entire isopropoxy group could also be replaced by alkyl groups (e.g., isopropyl, tert-butyl) or halogens (e.g., Cl, CF3), which can mimic the steric bulk but have vastly different electronic properties. cambridgemedchemconsulting.com

| Modification Strategy | Example Substituent | Rationale for Variation |

|---|---|---|

| Alkoxy Chain Homologation | Methoxy (-OCH₃) | Decrease steric bulk and lipophilicity |

| n-Butoxy (-O(CH₂)₃CH₃) | Increase lipophilicity and chain flexibility | |

| Cyclopentyloxy (-OC₅H₉) | Introduce conformational restriction and lipophilicity | |

| Bioisosteric Replacement | Isopropylthio (-SCH(CH₃)₂) | Alter bond angle, electronics, and metabolism |

| tert-Butyl (-C(CH₃)₃) | Remove H-bond acceptor, increase steric bulk | |

| Trifluoromethoxy (-OCF₃) | Electron-withdrawing, increase metabolic stability |

Heterocyclic Annulation and Cyclization Reactions Involving the Compound

The arrangement of functional groups on the this compound scaffold is conducive to the construction of fused heterocyclic systems, a process known as annulation. rsc.org Such reactions can dramatically alter the shape and electronic properties of the molecule, leading to entirely new chemical entities.

The vicinal 5-amino and 6-alkoxy groups can be leveraged to build fused pyrimidine, pyrazine, or other nitrogen-containing rings. For example, reaction of the amino group with β-ketoesters or similar 1,3-dielectrophiles can lead to the formation of pyridopyrimidine derivatives. researchgate.net Furthermore, the amino group and an adjacent ring carbon can participate in reactions like the Skraup synthesis to form fused quinoline-like structures. Intramolecular cyclization strategies, often involving a cascade reaction sequence, can be designed by first attaching a reactive tether to the amino or hydroxyl group, which then reacts with another part of the molecule to form a new ring. nih.govnih.gov These advanced strategies can generate significant molecular complexity from a relatively simple starting material. mdpi.com

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into the analogues of this compound can lead to derivatives with specific three-dimensional arrangements, which can be crucial for selective interactions with chiral biological targets.

Stereocenters can be incorporated in several ways:

Chiral Side Chains: The most straightforward approach is to use chiral building blocks during synthesis. For example, replacing the isopropoxy group with a chiral alkoxy group, such as (R)- or (S)-sec-butoxy, would generate diastereomeric products. Similarly, acylation of the 5-amino group with a chiral carboxylic acid introduces a stereocenter.

Asymmetric Reactions: Asymmetric synthesis methodologies can be employed to create chiral centers within the molecule. For instance, if a side chain contains a prochiral ketone, its asymmetric reduction would yield a chiral alcohol.

Atropisomerism: If bulky substituents are introduced at positions flanking the pyridine ring, rotation around single bonds may be restricted, leading to atropisomers. These are stereoisomers that can be isolated, and their synthesis often requires specialized strategies.

While specific examples for the parent compound are not detailed in the literature, these principles of stereoselective synthesis are broadly applicable in modern drug discovery and can be used to generate chiral analogues for further investigation. researchgate.net

Mechanistic Investigations and Intrinsic Chemical Reactivity of 5 Amino 6 Propan 2 Yloxy Pyridin 2 Ol

Elucidation of Elementary Reaction Steps and Intermediates

The presence of the amino and hydroxyl groups suggests that the compound can participate in a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution (particularly at the pyridine (B92270) ring), and reactions involving the hydroxyl and amino functionalities. The isopropoxy group, being relatively stable, is less likely to be involved in initial reaction steps unless under harsh conditions.

Table 1: Postulated Elementary Reaction Steps for 5-Amino-6-(propan-2-yloxy)pyridin-2-OL

| Reaction Type | Postulated Elementary Step | Potential Intermediates |

| Electrophilic Aromatic Substitution | Attack of an electrophile on the pyridine ring, directed by the activating amino and hydroxyl groups. | Arenium ion (sigma complex) stabilized by the electron-donating groups. |

| Nucleophilic Substitution | Attack of a nucleophile on the pyridine ring, potentially leading to displacement of a leaving group if one were present. | Meisenheimer-like complex. |

| Protonation/Deprotonation | Protonation of the pyridine nitrogen or the amino group; deprotonation of the hydroxyl group. | Pyridinium cation, ammonium cation, pyridinolate anion. |

Proton Transfer Equilibria and Acid-Base Properties in Diverse Solvents

The acid-base properties of this compound are determined by the presence of the basic amino group and the pyridine nitrogen, as well as the acidic hydroxyl group. The pKa values for this specific compound have not been experimentally determined. However, they can be estimated based on the values for similar substituted pyridines.

The pyridine nitrogen is expected to be a primary site of protonation in acidic media. The basicity of the amino group would be influenced by the electronic effects of the other substituents on the ring. The hydroxyl group, conversely, will exhibit acidic properties, particularly in the presence of a base. The solvent is expected to play a significant role in the proton transfer equilibria, with polar protic solvents stabilizing charged intermediates and thus influencing the pKa values.

Table 2: Estimated pKa Values for Functional Groups in this compound in Aqueous Solution

| Functional Group | Estimated pKa (Conjugate Acid) | Basis for Estimation |

| Pyridine Nitrogen | ~ 4-6 | Based on substituted aminopyridines. |

| Amino Group | ~ 3-5 | Reduced basicity due to aromatic ring. |

| Hydroxyl Group | ~ 9-11 | Similar to substituted pyridinols. |

Electrochemical Behavior and Redox Potentials

Specific data on the electrochemical behavior and redox potentials of this compound are not available. The aminopyridinol structure suggests that the compound could be susceptible to electrochemical oxidation. The electron-donating amino and hydroxyl groups would likely lower the oxidation potential of the pyridine ring, making it more easily oxidized compared to unsubstituted pyridine. The isopropoxy group is not expected to be electrochemically active under typical conditions.

Cyclic voltammetry studies on analogous aminophenol and aminopyridine compounds often reveal oxidation processes that can lead to the formation of polymeric films on the electrode surface. The specific redox potentials would be highly dependent on the pH of the medium and the nature of the solvent and supporting electrolyte.

Complexation Chemistry with Non-Biologically Relevant Metal Ions

The pyridine nitrogen and the amino group of this compound provide potential coordination sites for metal ions. The hydroxyl group could also participate in chelation, forming a stable five- or six-membered ring with a metal center. While no specific studies on the complexation of this compound with non-biologically relevant metal ions have been reported, it is reasonable to expect that it would act as a ligand.

The stability of the resulting metal complexes would depend on the nature of the metal ion, the solvent, and the pH of the solution. Transition metals, in particular, are known to form stable complexes with pyridine-containing ligands.

Reactivity Towards Standard Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles is expected to be dominated by the electron-rich nature of the substituted pyridine ring. The amino and hydroxyl groups are strong activating groups and would direct electrophilic attack to the ortho and para positions relative to their locations.

Conversely, the pyridine ring itself is generally electron-deficient compared to benzene, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. However, the presence of the strong electron-donating groups (amino and hydroxyl) would deactivate the ring towards nucleophilic aromatic substitution. The amino and hydroxyl groups themselves can also act as nucleophiles in reactions with suitable electrophiles (e.g., acylation, alkylation).

Photophysical and Thermochemical Decomposition Pathways

There is no available information on the photophysical properties or the thermochemical decomposition pathways of this compound. Generally, aromatic compounds with amino and hydroxyl groups can exhibit fluorescence, but specific data such as absorption and emission spectra, quantum yields, and lifetimes are unknown for this compound.

Thermochemical decomposition would likely involve the degradation of the substituents at high temperatures. The specific decomposition products and the temperatures at which decomposition occurs would need to be determined experimentally, for example, through thermogravimetric analysis (TGA) coupled with mass spectrometry or Fourier-transform infrared spectroscopy (FTIR).

Theoretical and Computational Chemistry Studies on 5 Amino 6 Propan 2 Yloxy Pyridin 2 Ol

High-Level Quantum Chemical Calculations of Electronic Structure and Bonding

The electronic nature of the pyridine (B92270) ring is significantly influenced by the attached functional groups: the amino (-NH2), hydroxyl (-OH), and isopropoxy (-OCH(CH3)2) groups. The amino and hydroxyl groups are strong electron-donating groups through resonance, increasing the electron density of the pyridine ring. Conversely, the nitrogen atom within the pyridine ring is electron-withdrawing. The interplay of these electronic effects governs the molecule's reactivity and intermolecular interactions.

The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and potentially more reactive. Computational studies on variously substituted pyridines have demonstrated that the energies of these frontier orbitals are sensitive to the electronic nature of the substituents.

Table 1: Illustrative Calculated Electronic Properties for an Analogous Aminohydroxypyridine System

| Property | Calculated Value |

| Dipole Moment (Debye) | ~3.5 - 5.0 |

| HOMO Energy (eV) | ~ -5.5 to -6.5 |

| LUMO Energy (eV) | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | ~ 4.0 - 5.0 |

| Note: These values are hypothetical and based on typical ranges observed for similarly substituted pyridine derivatives in computational studies. Actual values for 5-Amino-6-(propan-2-yloxy)pyridin-2-OL would require specific calculations. |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. By simulating the motion of atoms over time, MD can provide information on conformational flexibility, solvent interactions, and the stability of different molecular arrangements. For instance, an MD simulation in a water box would reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the amino and hydroxyl groups, and interacting with the hydrophobic isopropoxy group. This provides a microscopic view of the solvation process.

Prediction of Non-Identificational Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the characterization of new compounds. For this compound, theoretical calculations can provide predictions for its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies of the N-H bonds in the amino group, the O-H bond in the hydroxyl group, and the C-O bonds in the isopropoxy group can be predicted.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Substituted Pyridine

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| N-H Asymmetric Stretch | 3400 - 3500 | |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3650 |

| Isopropoxy (-O-iPr) | C-O Stretch | 1050 - 1150 |

| Note: These are typical ranges and the exact frequencies for this compound would depend on the specific molecular environment and would require dedicated calculations. |

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions can be invaluable in interpreting experimental NMR spectra and confirming the structure of the synthesized compound. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn determined by the presence of the various functional groups.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the potential chemical reactions that this compound might undergo. By mapping out the potential energy surface for a given reaction, computational methods can identify the minimum energy pathways, locate transition state structures, and calculate activation energies. This information is crucial for understanding the feasibility and kinetics of a reaction.

For instance, the amino and hydroxyl groups on the pyridine ring are susceptible to various electrophilic substitution reactions. Computational studies could be employed to model the reaction of this compound with an electrophile, determining the most likely site of attack and the energy barrier for the reaction. Similarly, the tautomeric equilibrium between the pyridin-2-ol form and its corresponding pyridin-2(1H)-one tautomer can be investigated computationally. Theoretical calculations can predict the relative stabilities of the tautomers and the energy barrier for their interconversion.

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a molecule based on its structure. A wide range of molecular descriptors can be calculated for this compound, which can then be used in QSPR models to estimate properties such as solubility, lipophilicity (logP), and boiling point.

Molecular descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Table 3: Examples of QSPR Descriptors for a Substituted Pyridine Derivative

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-bond donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | |

| Number of H-bond acceptors | The number of electronegative atoms (N, O) with lone pairs. | |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | Dipole Moment | A measure of the molecule's polarity. |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. |

By developing QSPR models based on a dataset of related compounds with known properties, it is possible to predict the properties of this compound without the need for experimental measurements. These predictions are valuable in the early stages of drug discovery and materials science for screening and prioritizing compounds with desired characteristics.

Solvation Effects and Intermolecular Interactions through Computational Methods

The behavior of this compound in solution is governed by its interactions with solvent molecules. Computational methods can be used to model these solvation effects and provide a detailed understanding of the intermolecular interactions at play.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent by treating it as a continuous dielectric medium. This approach is computationally efficient and can provide good estimates of how the solvent affects the electronic structure and conformational preferences of the solute.

For a more detailed picture, explicit solvation models can be employed, where individual solvent molecules are included in the simulation. This is typically done within the framework of molecular dynamics simulations or through quantum mechanical calculations on a solute-solvent cluster. These methods can explicitly model the formation of hydrogen bonds between the amino and hydroxyl groups of this compound and solvent molecules like water. They can also capture the hydrophobic interactions of the isopropoxy group. Understanding these interactions is crucial for predicting the solubility and bioavailability of the compound. Furthermore, computational analysis of intermolecular interactions can shed light on how molecules of this compound might interact with each other in the solid state, influencing its crystal packing and physical properties.

Non Clinical Applications and Roles in Fundamental Chemical Sciences

Utilization as a Key Building Block in Complex Molecule Synthesis

There is currently no specific information available in peer-reviewed scientific literature detailing the utilization of 5-Amino-6-(propan-2-yloxy)pyridin-2-OL as a key building block in the synthesis of more complex molecules. While substituted aminopyridines are a well-established class of intermediates in organic synthesis, the specific synthetic routes or target molecules involving this particular compound have not been documented in accessible research.

Table 1: Documented Complex Molecules Synthesized from this compound (No data available in current scientific literature)

| Target Molecule | Synthetic Strategy | Yield (%) | Reference |

|---|

Development as a Ligand in Homogeneous and Heterogeneous Catalysis

An extensive search of catalysis research databases and literature reveals no specific studies on the development or application of this compound as a ligand in either homogeneous or heterogeneous catalysis. The coordination chemistry of this molecule with transition metals and its potential catalytic activity have not been reported.

Table 2: Catalytic Reactions Utilizing this compound as a Ligand (No data available in current scientific literature)

| Catalytic Reaction | Metal Center | Conversion (%) | Selectivity (%) | Reference |

|---|

Exploration in Advanced Materials Science and Polymer Chemistry

There are no available research articles or patents that describe the exploration or use of this compound in the field of advanced materials science or polymer chemistry. Its potential as a monomer, a precursor to a functional material, or an additive in polymer formulations has not been documented.

Table 3: Materials and Polymers Derived from this compound (No data available in current scientific literature)

| Material/Polymer Type | Key Properties | Application | Reference |

|---|

Contribution to the Understanding of Structure-Reactivity Relationships in Heterocycles

No fundamental studies focused on the structure-reactivity relationships of this compound have been published. Research detailing its electronic properties, steric effects, or specific reactivity patterns that would contribute to the broader understanding of heterocyclic chemistry is not available.

Role in the Design of Novel Synthetic Methodologies

There is no evidence in the current body of scientific literature to suggest that this compound has played a role in the design or development of novel synthetic methodologies.

Future Directions and Emerging Research Paradigms for 5 Amino 6 Propan 2 Yloxy Pyridin 2 Ol

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of highly substituted pyridines often involves multi-step processes with harsh conditions and the generation of significant waste. researchgate.net Future research on 5-Amino-6-(propan-2-yloxy)pyridin-2-OL should prioritize the development of green and efficient synthetic strategies.

A primary goal will be to improve the atom economy of its synthesis. acs.org Methodologies such as C-H functionalization are at the forefront of sustainable chemistry, as they avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences. researchgate.netnih.govfigshare.com Research could target the direct amination and alkoxylation of a pyridin-2-ol precursor, minimizing the use of protecting groups and reducing waste streams.

Furthermore, photocatalysis presents a powerful tool for conducting reactions under mild, ambient conditions using visible light as a renewable energy source. bionity.com The development of a photocatalytic route could offer a more sustainable alternative to traditional heating methods. acs.orgacs.org The use of earth-abundant metal catalysts, in place of precious metals like palladium or rhodium, is another critical avenue for creating more economical and environmentally friendly synthetic processes. northwestern.eduresearchgate.net

| Synthetic Strategy | Key Advantages | Potential Research Goal |

| C-H Functionalization | Reduces steps, minimizes waste | Direct C5-amination and C6-alkoxylation of a pyridin-2-ol substrate. |

| Photocatalysis | Mild conditions, uses light energy | Development of a visible-light-mediated synthesis from simple precursors. bionity.com |

| Earth-Abundant Catalysis | Low cost, reduced toxicity | Utilizing iron or copper catalysts for key bond-forming reactions. |

| Flow Chemistry | Improved safety, scalability, and purity | Establishing a continuous one-step synthesis process from basic starting materials. nih.govvcu.edu |

Exploration of Unconventional Reactivity Modes

Beyond improving existing synthetic routes, future work should explore novel ways to utilize the inherent reactivity of the this compound scaffold. The electron-rich nature of the aminopyridine ring system allows for unique chemical transformations.

One emerging area is the generation and use of pyridinyl radicals. nih.gov Photochemical methods can generate these radical intermediates, which exhibit reactivity patterns distinct from classical ionic pathways, potentially enabling selective functionalization at positions that are otherwise difficult to access. researchgate.net Another approach involves the corresponding N-oxide of the title compound. Single-electron oxidation of pyridine (B92270) N-oxides can generate highly reactive intermediates for subsequent functionalization. acs.org The amino group of this compound could also be transformed into an N-aminopyridinium salt, which can act as a precursor for various synthetic transformations. nih.gov Reductive functionalization strategies, which dearomatize the pyridine ring to activate it for subsequent reactions, offer another powerful, atom-economical approach to creating complex molecular architectures. acs.org

Integration into Automated Synthesis and High-Throughput Screening Platforms

To rapidly explore the biological potential of the this compound scaffold, its integration into automated synthesis and high-throughput screening (HTS) platforms is essential. Aminopyridine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds. rsc.org

Automated flow chemistry systems are particularly well-suited for this purpose. syrris.com A continuous flow process could be developed to synthesize the core molecule, which can then be coupled with online diversification modules to generate a library of related analogues by modifying the amino or hydroxyl groups. rsc.org These self-optimizing systems can use algorithms to rapidly determine the optimal conditions for each reaction, accelerating the discovery process. researchgate.net The resulting compound library could then be subjected to HTS assays to identify hits for various biological targets, such as kinases, ion channels, or receptors, where aminopyridines have shown activity. rsc.org

| Platform | Function | Application to Target Compound |

| Automated Flow Synthesis | Rapid, controlled synthesis of compound libraries. | Generation of hundreds of derivatives by varying substituents on the amino and hydroxyl groups. |

| High-Throughput Screening | Massively parallel biological testing. | Screening the derivative library against panels of cancer cell lines or enzymatic assays. |

| Self-Optimization Algorithms | AI-driven reaction optimization. | Rapidly finding the highest-yielding and purest conditions for library synthesis. researchgate.net |

Advanced Studies on Supramolecular Assembly and Self-Organization

The functional groups present in this compound—specifically the pyridin-2-ol moiety (which exists in tautomeric equilibrium with 2-pyridone), the amino group, and the ether oxygen—are prime candidates for directing supramolecular assembly through hydrogen bonding. wikipedia.org

Future research should investigate the self-organization of this molecule in both solution and the solid state. The pyridin-2-one tautomer is well-known for forming robust hydrogen-bonded dimers. wikipedia.orgresearchgate.net The additional presence of the C5-amino group provides further hydrogen bond donors and acceptors, suggesting the potential for forming more complex, extended networks like tapes, sheets, or three-dimensional structures. mdpi.com The study of co-crystal formation with other pharmaceutically relevant molecules could lead to new solid forms with modified physicochemical properties, such as solubility or stability. researchgate.net The ability of aminopyridines to act as ligands for metal ions also opens the door to creating novel metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic or material properties. rsc.org

Interdisciplinary Research with Nanoscience and Optoelectronics

The unique electronic and structural features of functionalized aminopyridines suggest promising applications at the interface of chemistry, nanoscience, and optoelectronics.

The amino group can serve as an effective anchoring point for immobilizing the molecule onto the surface of nanoparticles. For instance, coating magnetic nanoparticles with this compound could create a recoverable catalyst system, combining the catalytic activity of the pyridine scaffold with the ease of separation offered by magnetic cores. researchgate.net

Furthermore, many polysubstituted aminopyridine derivatives exhibit intrinsic fluorescence. nih.govresearchgate.net It is crucial to characterize the photophysical properties of this compound. If it is fluorescent, its derivatives could be explored as sensors or bio-imaging agents. For example, the amino group could be modified to create a "pro-fluorescent" molecule that only becomes fluorescent after a specific chemical reaction, a "click and probing" strategy useful for detecting specific biological events. nih.gov

Opportunities for Deepening Theoretical Understanding through Machine Learning Approaches

Computational methods, particularly machine learning (ML), offer powerful tools to predict the properties of this compound and guide its future development, minimizing costly and time-consuming experimental work. doaj.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives based on their structural features. nih.govnih.gov By training ML algorithms on existing data for similar aminopyridine compounds, it may be possible to forecast the potential efficacy of new, unsynthesized analogues of the title compound as, for example, kinase inhibitors or antibacterial agents. rsc.orgresearchgate.net Machine learning models can also predict a wide range of physicochemical properties, including solubility, toxicity, and even catalytic activity. researchgate.netnih.gov This predictive power can accelerate the design-build-test-learn cycle, allowing researchers to focus on synthesizing only the most promising candidates. kneopen.com

| ML/Computational Approach | Predicted Property | Potential Impact on Research |

| QSAR Modeling | Biological activity (e.g., IC50) | Prioritizes synthesis of derivatives with high predicted potency. nih.gov |

| Property Prediction Models | Solubility, toxicity, melting point | Guides selection of candidates with drug-like properties. researchgate.netarxiv.org |

| Catalytic Activity Prediction | Turnover frequency, selectivity | Aids in the design of new catalysts based on the aminopyridine scaffold. nih.gov |

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in synthesis, medicine, and materials science.

Conclusion: Synthesis, Reactivity, and Academic Potential of 5 Amino 6 Propan 2 Yloxy Pyridin 2 Ol

Synthesis of the Compound

One potential synthetic strategy could begin with a commercially available dihalopyridine, such as 2,6-dichloropyridine. The synthesis could proceed through the following hypothetical steps:

Nitration: Electrophilic nitration of the pyridine (B92270) ring, likely directed to the 3-position due to the influence of the chloro substituents.

Nucleophilic Aromatic Substitution (SNAr): Selective substitution of one of the chloro groups with isopropoxide, which can be achieved by reacting the nitrated intermediate with sodium isopropoxide. The position of this substitution would be influenced by the directing effects of the existing substituents.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Hydroxylation: Introduction of the hydroxyl group at the 2-position could potentially be achieved through various methods, including a second SNAr reaction under forcing conditions or through a more complex series of functional group interconversions.

An alternative pathway could involve starting with a pre-functionalized pyridin-2-ol and introducing the amino and isopropoxy groups. The specific sequence and choice of reagents would be critical to manage regioselectivity and avoid unwanted side reactions.

Interactive Data Table: Proposed Synthetic Intermediates

| Step | Starting Material | Reagent(s) | Intermediate |

| 1 | 2,6-Dichloropyridine | HNO₃, H₂SO₄ | 2,6-Dichloro-3-nitropyridine |

| 2 | 2,6-Dichloro-3-nitropyridine | Sodium isopropoxide | 2-Chloro-6-isopropoxy-3-nitropyridine |

| 3 | 2-Chloro-6-isopropoxy-3-nitropyridine | SnCl₂, HCl or H₂, Pd/C | 5-Amino-2-chloro-6-isopropoxypyridine |

| 4 | 5-Amino-2-chloro-6-isopropoxypyridine | NaOH (high temp/pressure) | 5-Amino-6-(propan-2-yloxy)pyridin-2-OL |

Summary of Key Fundamental Chemical Insights

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups—the amino, hydroxyl, and isopropoxy groups—on the pyridine scaffold.

Tautomerism: The pyridin-2-ol moiety is known to exist in equilibrium with its pyridin-2-one tautomer. The position of this equilibrium is influenced by the solvent and the electronic nature of the other substituents on the ring.

Nucleophilicity and Basicity: The amino group at the 5-position significantly increases the electron density of the pyridine ring, enhancing its nucleophilicity and basicity. This makes the compound susceptible to electrophilic attack and allows for protonation at the ring nitrogen or the exocyclic amino group.

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and alkoxy groups is expected to activate the pyridine ring towards electrophilic aromatic substitution reactions, such as halogenation or nitration. The directing effects of the existing substituents would likely favor substitution at the 3- and 4-positions.

Reactivity of the Hydroxyl Group: The hydroxyl group can undergo reactions typical of phenols and alcohols, including O-alkylation, O-acylation, and formation of the corresponding phenoxide upon treatment with a base.

Reactivity of the Amino Group: The amino group can be diazotized and subsequently replaced by a variety of other functional groups, providing a handle for further synthetic diversification. It can also undergo acylation and alkylation reactions.

Interactive Data Table: Predicted Chemical Properties

| Property | Predicted Characteristic | Rationale |

| Acidity/Basicity | Amphoteric | The hydroxyl group is weakly acidic, while the amino group and pyridine nitrogen are basic. |

| Solubility | Likely soluble in polar organic solvents. | The presence of hydrogen bond donors and acceptors should enhance solubility in solvents like ethanol (B145695) and DMSO. |

| Reactivity towards Electrophiles | Activated | The amino and alkoxy groups are electron-donating, making the ring more susceptible to electrophilic attack. |

| Reactivity towards Nucleophiles | Generally deactivated | The electron-donating groups make nucleophilic aromatic substitution more difficult compared to unsubstituted or electron-deficient pyridines. |

Outlook on its Continued Relevance in Academic Chemical Discovery

Substituted aminopyridinols are a class of compounds that continue to attract significant attention in academic and industrial research due to their diverse applications. The specific structural motifs present in this compound suggest its potential utility in several areas:

Medicinal Chemistry: The pyridine scaffold is a common feature in many biologically active molecules. The presence of hydrogen bond donors and acceptors, along with a lipophilic isopropoxy group, makes this compound an interesting starting point for the design of novel therapeutic agents. Structurally related aminopyridines have been investigated for a wide range of biological activities.

Ligand Design for Catalysis: The nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen of the hydroxyl group, can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in the development of novel catalysts for organic transformations.

Materials Science: Pyridine-containing compounds have been explored for their applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as building blocks for functional polymers. The specific substitution pattern of this molecule could impart unique photophysical or electronic properties.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 5-Amino-6-(propan-2-yloxy)pyridin-2-OL in laboratory settings?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or etherification reactions. A plausible route includes:

Substitution of a halogenated precursor : React 5-amino-6-chloropyridin-2-ol with propan-2-ol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group .

Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during amine functionalization, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm), and hydroxyl/amine protons (exchangeable, δ 3.0–5.0 ppm) .

- ¹³C NMR : Confirm the pyridine ring carbons (δ 110–160 ppm) and isopropoxy quaternary carbon (δ 70–75 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺, with exact mass matching the theoretical molecular weight (e.g., 184.18 g/mol) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity and retention time consistency .

Advanced: How can researchers optimize reaction yields when introducing the isopropoxy group?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of propan-2-ol .

- Catalysis : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve interfacial reactivity .

- Temperature control : Reactions at 80–100°C for 12–24 hours maximize substitution efficiency while minimizing side products .

- Yield analysis : Compare isolated yields vs. theoretical yields via LC-MS to identify bottlenecks .

Advanced: How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- Hypothesis-driven troubleshooting :

- Check for tautomerism : The hydroxyl and amine groups may tautomerize, causing peak splitting. Use D₂O exchange to confirm labile protons .

- Assess stereochemical impurities : Chiral HPLC or optical rotation measurements to detect unintended enantiomers .

- Cross-validate with computational NMR : Tools like ACD/Labs or Gaussian to simulate spectra and assign disputed peaks .

Advanced: What strategies are recommended for evaluating its biological activity in kinase inhibition assays?

Methodological Answer:

- In vitro kinase profiling :

- Enzyme selection : Test against EGFR, HER2, or JAK kinases due to structural similarity to known pyridine-based inhibitors .

- IC₅₀ determination : Use ATP-coupled luminescence assays (e.g., ADP-Glo™) with 10-dose IC₅₀ curves (0.1–100 μM) .

- Selectivity screening : Compare activity across a panel of 50+ kinases to identify off-target effects .

Advanced: How can computational modeling predict regioselectivity in derivative synthesis?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states and identify favored reaction pathways (e.g., electrophilic substitution at C6 vs. C4) .

- Molecular docking : Predict binding affinities of derivatives to target proteins (e.g., kinases) using AutoDock Vina .

- SAR analysis : Correlate substituent electronic effects (Hammett σ values) with biological activity .

Advanced: What are the stability considerations for long-term storage?

Methodological Answer:

- Degradation pathways : Hydrolysis of the isopropoxy group under acidic/alkaline conditions; monitor via accelerated stability studies (40°C/75% RH for 6 months) .

- Storage recommendations :

- Anhydrous conditions: Store under argon at -20°C in amber vials .

- Lyophilization: For aqueous solutions, lyophilize with trehalose to prevent oxidation .

Advanced: How does this compound compare to analogs like 5-amino-2-methoxypyridine in reactivity?

Methodological Answer:

- Electronic effects : The isopropoxy group is a stronger electron donor than methoxy, increasing pyridine ring electron density (confirmed by DFT) .

- Solubility : LogP values (calculated via ChemAxon) show higher lipophilicity (LogP ~1.8) vs. methoxy analogs (LogP ~0.9), impacting membrane permeability .

- Synthetic flexibility : Isopropoxy permits orthogonal derivatization (e.g., O-alkylation) compared to methoxy’s limited reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.